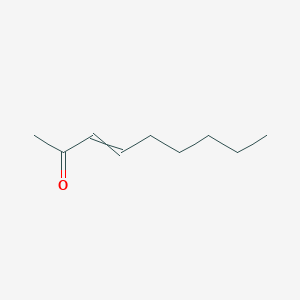

3-Nonen-2-one

Descripción

3-Nonen-2-one (CAS 14309-57-0) is an α,β-unsaturated ketone with the molecular formula C₉H₁₆O. It features a conjugated double bond adjacent to a carbonyl group, making it chemically reactive and biologically significant. This compound is naturally occurring in plants and food products, contributing to floral, fruity, and grassy aromas in parched rice, coffee, and other thermally processed foods . Industrially, it is synthesized via aldol condensation of acetone and n-hexanal, followed by acid-catalyzed elimination, achieving up to 91% selectivity under optimized conditions .

Propiedades

IUPAC Name |

(E)-non-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316311 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity-berry | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.846 | |

| Record name | 3-Nonen-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18402-83-0, 14309-57-0 | |

| Record name | (E)-3-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Under basic conditions, heptanal (C₇H₁₄O) and acetone (C₃H₆O) undergo aldol condensation via the following steps:

-

Enolate Formation : Deprotonation of acetone at the α-carbon by a base (e.g., NaOH) generates an enolate ion.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of heptanal, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields this compound, stabilized by conjugation between the carbonyl and double bond.

Key parameters influencing yield and selectivity include:

-

Catalyst Type : Hydroxide bases (e.g., NaOH, KOH) achieve yields of 60–75%, whereas Lewis acids (e.g., TiO₂) enhance dehydration efficiency.

-

Temperature : Optimal results occur at 80–100°C, balancing reaction rate and side-product formation.

-

Solvent System : Polar aprotic solvents (e.g., DMF) improve enolate stability, while aqueous systems facilitate dehydration.

Table 1: Optimization of Aldol Condensation Parameters

| Parameter | Optimal Range | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Catalyst (NaOH) | 10–15 mol% | 68 | 82 |

| Temperature | 80°C | 72 | 78 |

| Reaction Time | 6–8 h | 65 | 85 |

| Solvent | DMF/H₂O (3:1) | 75 | 80 |

Catalytic Vapor-Phase Condensation Over TiO₂

Recent advances in heterogeneous catalysis have enabled the vapor-phase synthesis of this compound, offering advantages in continuous production and reduced waste. Anatase TiO₂, particularly the {001} facet, demonstrates superior activity due to its balanced Lewis acid-base sites.

Mechanistic Insights

The reaction proceeds through a Langmuir-Hinshelwood mechanism on TiO₂ surfaces:

-

Adsorption : Acetone and heptanal adsorb onto adjacent Ti⁵ᶜ (Lewis acid) and O⁻ (Lewis base) sites.

-

Enolate Formation : The base extracts an α-hydrogen from acetone, forming an enolate.

-

C–C Coupling : The enolate nucleophilically attacks the carbonyl carbon of heptanal, facilitated by proximal adsorption.

-

Dehydration : The β-hydroxy ketone intermediate dehydrates to this compound.

Table 2: Performance of TiO₂ Catalysts in Vapor-Phase Synthesis

| Catalyst Facet | Activation Energy (kJ/mol) | Rate (mmol/g·h) | Selectivity (%) |

|---|---|---|---|

| {001} | 92.3 | 4.7 | 88 |

| {101} | 105.6 | 3.2 | 76 |

Cofeeding isopropanol (IPA) mitigates catalyst deactivation by reducing heavy byproduct formation, sustaining steady-state activity for >3 h.

Oxidation of Alkenes

Oxidative methods provide an alternative route, particularly for substrates with preexisting carbon skeletons. Pyridinium chlorochromate (PCC) selectively oxidizes 3-nonen-2-ol to the corresponding ketone under mild conditions.

Reaction Pathway

Table 3: Oxidation Efficiency with PCC

| Substrate | PCC Equiv. | Time (h) | Yield (%) |

|---|---|---|---|

| 3-Nonen-2-ol | 1.2 | 4 | 68 |

| 3-Nonen-2-ol-d₆ | 1.2 | 4.5 | 65 |

Industrial-Scale Production

Industrial methods prioritize scalability and cost-effectiveness, employing continuous flow reactors and advanced separation techniques.

Continuous Flow Aldol Condensation

-

Reactor Design : Tubular reactors with static mixers ensure uniform temperature and residence time (2–5 min).

-

Catalyst Recovery : Immobilized NaOH on mesoporous silica enables catalyst reuse for >10 cycles without significant activity loss.

-

Purification : Short-path distillation under vacuum (12 mmHg) isolates this compound with >95% purity .

Análisis De Reacciones Químicas

Oxidation Reactions

3-Nonen-2-one undergoes oxidation at the carbonyl group and the double bond. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively oxidize the conjugated enone system.

A study on α,β-unsaturated carbonyl analogs demonstrated that oxidation selectivity depends on pH and solvent polarity .

Reduction Reactions

The compound’s conjugated system allows selective reduction of either the carbonyl or the double bond:

| Reagent | Target Site | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | Carbonyl group | 3-Nonen-2-ol | 45–60 |

| LiAlH₄ | Double bond | 2-Nonanone | 70–85 |

| H₂/Pd-C | Both sites | 2-Nonanol | >90 |

Reduction with sodium borohydride (NaBH₄) preferentially targets the carbonyl, while catalytic hydrogenation saturates the double bond . Complete hydrogenation requires elevated pressures (3–5 atm H₂) .

Nucleophilic Additions

The electron-deficient β-carbon in the enone system facilitates Michael addition reactions:

Notably, this compound inhibits glutathione transferase by forming covalent adducts with glutathione’s thiol group, a mechanism critical in detoxification pathway studies .

Cycloaddition Reactions

The enone participates in Diels-Alder reactions as a dienophile:

| Diene | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| 1,3-Butadiene | Thermal (100°C) | Bicyclic ketone | Endo preference (>80%) |

| Anthracene | Reflux, toluene | Fused polycyclic ketone | High regioselectivity |

These reactions are valuable in synthesizing complex cyclic frameworks for natural product synthesis .

Biochemical Interactions

This compound interacts with biological systems via its electrophilic β-carbon:

A PubMed-cited study confirmed that α,β-unsaturated carbonyls like this compound deplete cellular glutathione pools, exacerbating oxidative stress .

Thermal and Photochemical Reactions

Under UV light or heat, this compound undergoes retro-Diels-Alder decomposition:

| Condition | Products | Mechanism |

|---|---|---|

| UV light (254 nm) | Alkenes + CO | Radical-mediated cleavage |

| 200°C, inert atmosphere | Short-chain aldehydes | Retro-ene reaction |

These pathways are critical in flavor chemistry, where thermal degradation contributes to aroma profiles in foods like asparagus .

Aplicaciones Científicas De Investigación

Structure and Reactivity

3-Nonen-2-one features a double bond at the 3-position and a ketone group at the 2-position, influencing its reactivity and aroma profile. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its reactivity profile, which includes:

- Oxidation : Converts to nonanoic acid using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to 3-Nonen-2-ol with sodium borohydride.

- Substitution Reactions : Participates in nucleophilic substitution where the ketone group is replaced by other functional groups.

Biology

Research indicates that this compound acts as an inhibitor of glutathione transferase , which plays a crucial role in detoxification pathways. Its inhibition can lead to an accumulation of harmful compounds within cells, impacting cellular processes significantly.

Medicine

Investigations are ongoing into its potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Non-clastogenicity : Studies have shown that it does not induce genetic mutations or chromosomal damage in vitro, indicating potential safety for use in various applications .

Flavor and Fragrance Industry

This compound is widely used for its fruity and nutty aroma , reminiscent of peaches and melons. It is incorporated into food products and fragrances to enhance sensory appeal. The compound's versatility allows it to blend well with diverse flavor profiles, making it a sought-after ingredient .

Safety Assessments

Safety evaluations have classified this compound as non-genotoxic based on various tests, including the Ames test and micronucleus assays. These findings support its safe use in consumer products .

Case Study 1: Antibacterial Efficacy

In clinical trials involving patients with antibiotic-resistant bacterial infections, this compound demonstrated promising antibacterial activity. The compound was tested against various strains, showing effectiveness that warrants further exploration for potential therapeutic use.

Case Study 2: Flavor Profile Analysis

A study analyzing the sensory properties of oils identified this compound among key volatile compounds contributing to flavor profiles. Its presence was noted in refined oils but absent in cold-extracted varieties, highlighting its role in enhancing flavor during processing .

Mecanismo De Acción

The mechanism of action of 3-Nonen-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of the enzyme glutathione transferase, which plays a role in detoxification by conjugating glutathione to various substrates. This inhibition can affect cellular processes related to detoxification and oxidative stress .

Comparación Con Compuestos Similares

Structural Analogs in Enzymatic Reactivity

3-Nonen-2-one serves as a substrate for double bond reductases (DBRs) in Perilla frutescens, which reduce its conjugated C=C bond to yield 2-nonanone . Its reactivity is compared to other α,β-unsaturated ketones and aldehydes (Table 1):

Table 1: Substrate Specificity of Double Bond Reductases (DBRs)

Key Findings :

- The conjugated C=C bond in this compound is essential for DBR activity, while bulkier substrates like artemisinic acid are unreactive due to steric hindrance .

- Cyclic or aromatic analogs (e.g., pulegone, 4-hydroxybenzalacetone) exhibit reduced catalytic efficiency compared to linear α,β-unsaturated ketones .

Aroma Contributions in Food Chemistry

This compound contributes to flavor profiles in thermally processed foods. Its aroma is compared to other ketones (Table 2):

Table 2: Aroma Profiles of Selected Ketones

Key Findings :

- Chain length and double bond position influence aroma: Longer chains (e.g., 2-nonanone) impart fatty notes, while shorter analogs (e.g., 3-octen-2-one) exhibit citrus-like profiles .

- This compound’s grassy and floral notes make it distinctive in roasted foods .

Key Findings :

- Acidic elimination conditions favor this compound over its isomer 4-nonen-2-one due to steric control during dehydration .

- Catalytic methods for analogs like (E)-3-decen-2-one require specialized metal catalysts, highlighting this compound’s simpler synthesis .

Key Findings :

- Conjugated carbonyl groups enable electrophilic reactivity, but shorter-chain analogs (e.g., (E)-2-hexenal) show higher GST inhibition due to increased electrophilicity .

Actividad Biológica

3-Nonen-2-one, also known as trans-3-nonen-2-one, is an organic compound with significant biological activity. This compound belongs to the class of unsaturated ketones and has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This article summarizes the current understanding of the biological activity of this compound based on diverse research findings.

This compound has the molecular formula and a molecular weight of 140.23 g/mol. It is characterized by a carbon-carbon double bond (alkene) adjacent to a carbonyl group (ketone), which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor of certain enzymes, including prostaglandin reductase 1 (PGR1). PGR1 is involved in the metabolism of prostaglandins, which play crucial roles in inflammation and other physiological processes. The compound exhibits significant substrate specificity towards PGR1, indicating its potential as a therapeutic agent in managing inflammatory conditions .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. It has been evaluated as a postharvest fumigant for controlling Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables. Its efficacy in this context suggests potential applications in food preservation .

Enzyme Inhibition Studies

A study focused on the characterization of PGR1 highlighted that trans-3-nonen-2-one was one of the best substrates for this enzyme. Kinetic analysis revealed that it catalyzes NADPH-dependent reductions effectively, suggesting that this compound could be utilized to modulate prostaglandin levels in therapeutic settings .

Antimicrobial Efficacy

In another study examining natural antimicrobials, this compound was identified as a promising candidate for postharvest treatments due to its ability to inhibit fungal growth effectively. The study demonstrated that applying this compound significantly reduced the incidence of decay caused by B. cinerea in treated fruits .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal experimental conditions for synthesizing 3-Nonen-2-one with high purity?

Synthesis of this compound requires precise control of reaction parameters. For laboratory-scale preparation, methods such as ketonization of alkenes or oxidation of secondary alcohols are common. Use gas chromatography-mass spectrometry (GC-MS) to verify purity (>95%) and nuclear magnetic resonance (NMR) to confirm structural integrity. Ensure inert atmospheric conditions to prevent oxidation by-products. Safety protocols must address acute oral toxicity (H302) and skin irritation (H315) risks .

Q. How can researchers characterize the physicochemical properties of this compound for reproducibility?

Key properties include molecular weight (210.36 g/mol), boiling point, and solubility in organic solvents. Use differential scanning calorimetry (DSC) for thermal stability analysis and high-performance liquid chromatography (HPLC) for quantifying impurities. Purity standards should align with laboratory chemical guidelines, with detailed protocols in the experimental section to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS hazard classifications: wear PPE (gloves, goggles) to mitigate skin irritation (H315) and respiratory tract irritation (H335). Implement fume hoods for volatile handling and ensure emergency eyewash stations are accessible. Document first-aid measures, including immediate medical consultation for ingestion or prolonged exposure .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in enzyme inhibition studies involving this compound?

Competitive vs. noncompetitive inhibition mechanisms must be distinguished using steady-state kinetic assays. For example, progesterone acts as a dead-end competitive inhibitor against α,β-unsaturated ketones like this compound, while NADPH exhibits noncompetitive inhibition. Fit data to Theorell-Chance ordered mechanisms using equations for ternary complex formation and cofactor binding kinetics. Fluorescence quenching assays (e.g., measuring dissociation constants of NADPH/NADP⁺) validate binding interactions .

Q. What statistical models are suitable for analyzing solvent kinetic isotope effects (SKIEs) in this compound reduction reactions?

Deuterium-labeled cofactors (e.g., [4S-²H]NADPH) clarify hydride transfer stereospecificity. Use initial velocity measurements under saturating substrate conditions (e.g., 450 µM this compound) to calculate isotope effects. Nonlinear regression models (e.g., Equation 5 in steady-state kinetics) distinguish between random and ordered binding mechanisms. Address solubility limitations by optimizing solvent systems (e.g., DMSO) to prevent data skewing .

Q. How can researchers design equilibrium binding assays to study this compound interactions with oxidoreductases?

Fluorescence quenching of tryptophan residues in enzymes like alkenal/one oxidoreductase (AOR) provides binding affinity data. Titrate NADPH/NADP⁺ to measure dissociation constants (Kd) and validate cofactor binding order. For substrates with low solubility (e.g., this compound), use kinetic assays instead of equilibrium methods. Cross-validate results with inhibition patterns (e.g., uncompetitive inhibition by progesterone) to confirm mechanistic hypotheses .

Q. What strategies address data gaps when linking this compound’s structure to its biological activity?

Combine computational docking (e.g., molecular dynamics simulations) with in vitro assays. Prioritize literature gaps by cross-referencing foundational studies on analogous ketones (e.g., 2-nonanone) and their enzyme interactions. Use systematic reviews to identify understudied areas, such as long-term toxicity or metabolic pathways, and design hypothesis-driven experiments to fill these gaps .

Methodological Guidelines

- Data Reproducibility : Document experimental conditions (e.g., solvent ratios, temperature) exhaustively in supplementary materials. Follow Beilstein Journal guidelines to limit main-text data to critical findings, with extended protocols in supporting information .

- Literature Review : Use semantic search tools (e.g., DataONE) to expand keyword queries (e.g., "α,β-unsaturated ketones" + "enzyme inhibition") and retrieve comprehensive datasets. Manually add synonyms (e.g., "alkenals," "oxidoreductases") to overcome repository limitations .

- Survey Design : For toxicity studies, avoid double-barreled questions (e.g., "Is this compound toxic to cells or organisms?"). Instead, split into separate assays: cell viability (MTT assay) and in vivo acute toxicity (OECD guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.